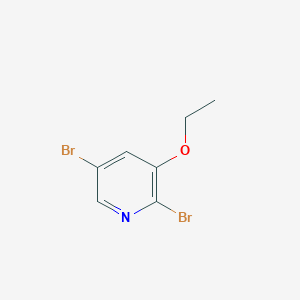

2,5-Dibromo-3-ethoxypyridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,5-dibromo-3-ethoxypyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Br2NO/c1-2-11-6-3-5(8)4-10-7(6)9/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYEUGMMFFHXACO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(N=CC(=C1)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Br2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformational Chemistry of 2,5 Dibromo 3 Ethoxypyridine

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are pivotal in activating the carbon-bromine bonds of 2,5-Dibromo-3-ethoxypyridine, enabling the formation of new carbon-carbon bonds. The differential reactivity of the bromine atoms at the C2 and C5 positions can often be exploited to achieve selective functionalization.

Suzuki-Miyaura Coupling: Mechanistic Considerations and Synthetic Scope

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. wikipedia.org The reaction mechanism for this compound follows a well-established catalytic cycle. libretexts.orgchemrxiv.org

Mechanistic Considerations:

The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond of this compound. This step forms a palladium(II) intermediate. wikipedia.orglibretexts.org Subsequently, transmetalation occurs, where the organic group from the organoboron species is transferred to the palladium(II) complex. libretexts.org This step is facilitated by the presence of a base. Finally, reductive elimination takes place, yielding the coupled product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. wikipedia.orglibretexts.org The regioselectivity of the coupling, determining whether the C2 or C5 bromine reacts first, can be influenced by the choice of ligands on the palladium catalyst and the reaction conditions. acs.org

Synthetic Scope:

The Suzuki-Miyaura coupling of this compound has been employed to synthesize a variety of substituted pyridine (B92270) derivatives. The reaction is compatible with a wide range of functional groups on both the boronic acid and the pyridine ring. nih.gov By carefully controlling the stoichiometry of the boronic acid, either mono- or di-substituted products can be obtained. For instance, using one equivalent of an arylboronic acid can lead to the selective substitution at one of the bromine positions, followed by a second, different boronic acid to introduce another group.

| Reactant 1 | Reactant 2 | Catalyst/Ligand | Base | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 3,5-Dibromo-2-pyrone | Arylboronic acid | Pd(OAc)2/SPhos | K3PO4 | 3-Aryl-5-bromo-2-pyrone | Good | uwindsor.ca |

| 3,5-(Bis-trifluoromethyl)bromobenzene | Lithium triisopropyl 2-pyridylboronate | Pd2dba3/Ligand 1 | KF | 2-(3,5-Bis(trifluoromethyl)phenyl)pyridine | 82% | nih.gov |

| 4-Bromoanisole | Lithium triisopropyl 2-pyridylboronate | Pd2dba3/Ligand 1 | KF | 2-(4-Methoxyphenyl)pyridine | 74% | nih.gov |

Stille Coupling: Strategies for Carbon-Carbon Bond Formation

The Stille coupling reaction is another powerful palladium-catalyzed method for creating carbon-carbon bonds, this time by coupling an organohalide with an organotin compound. wikipedia.orgnumberanalytics.com

The mechanism of the Stille reaction involves a catalytic cycle similar to the Suzuki coupling, comprising oxidative addition, transmetalation, and reductive elimination. wikipedia.org A palladium(0) catalyst initiates the reaction by oxidative addition to the C-Br bond of this compound. The subsequent transmetalation step involves the transfer of an organic group from the organostannane reagent to the palladium center. The cycle concludes with reductive elimination to form the C-C coupled product and regenerate the Pd(0) catalyst. wikipedia.org

The Stille reaction offers a broad substrate scope and is known for its tolerance of a wide variety of functional groups. libretexts.orgorganic-chemistry.org This makes it particularly useful for the synthesis of complex molecules. numberanalytics.com In the context of this compound, the Stille coupling can be used to introduce alkyl, vinyl, aryl, and other organic moieties at the 2- and 5-positions. The reactivity of the organostannane and the choice of palladium catalyst and ligands can influence the efficiency and selectivity of the reaction.

| Organohalide | Organostannane | Catalyst | Conditions | Key Feature | Reference |

|---|---|---|---|---|---|

| Aryl/Vinyl Halides | Alkyl/Aryl/Vinyl Stannanes | Pd(PPh3)4 | Anhydrous, inert atmosphere | Versatile C-C bond formation | organic-chemistry.org |

| Aryl Bromides | Organotin compounds | Pd(OAc)2/Dabco | Mild conditions | Efficient for aryl bromides | organic-chemistry.org |

| Dihalopyridines | (Poly)pyridyltin derivatives | Palladium catalyst | - | Synthesis of nonsymmetrical bipyridines | researchgate.net |

Sonogashira Coupling: Aryl/Vinyl Halide-Alkyne Conjugation

The Sonogashira coupling provides a direct route to synthesize aryl- and vinyl-substituted alkynes through the reaction of a terminal alkyne with an aryl or vinyl halide. organic-chemistry.orgmdpi.com This reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt. organic-chemistry.org

The catalytic cycle of the Sonogashira coupling is believed to involve both the palladium and copper catalysts. The palladium catalyst undergoes oxidative addition with this compound. Simultaneously, the copper catalyst reacts with the terminal alkyne to form a copper(I) acetylide. Transmetalation then occurs between the palladium(II) complex and the copper acetylide, followed by reductive elimination to yield the alkyne-substituted pyridine and regenerate the palladium(0) catalyst.

This reaction is highly valuable for introducing alkynyl groups onto the pyridine core of this compound. The resulting ethynylpyridines are versatile intermediates for further transformations. Studies on similar dihalopyridines have shown that the reaction conditions can be optimized to achieve selective mono- or di-alkynylation. nih.gov

| Aryl Halide | Alkyne | Catalyst System | Solvent/Base | Temperature | Reference |

|---|---|---|---|---|---|

| Iodoarenes | Phenylacetylene | PdCl2(PPh3)2 | Ionic Liquid | 55 °C | beilstein-journals.org |

| 2-Amino-3-bromopyridines | Terminal alkynes | Pd(CF3COO)2/PPh3/CuI | DMF/Et3N | 100 °C | scirp.org |

| Aromatic Halide | Terminal alkyne | Catalyst on H-Cube® | Methanol/NaOH | 100 °C | thalesnano.com |

Negishi Coupling: Organozinc Reagents in C-C Bond Formation

The Negishi coupling utilizes organozinc reagents to form carbon-carbon bonds with organic halides, catalyzed by nickel or palladium complexes. wikipedia.orgorganic-chemistry.org It is particularly noted for its high functional group tolerance and the ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org

The mechanism of the Negishi coupling follows the general cross-coupling pathway. nih.gov Oxidative addition of the palladium(0) catalyst to a C-Br bond of this compound forms a Pd(II) species. This is followed by transmetalation with the organozinc reagent, transferring the organic group to the palladium. The final step is reductive elimination, which forms the desired product and regenerates the Pd(0) catalyst.

The Negishi coupling is a valuable tool for the functionalization of this compound, allowing for the introduction of a wide range of alkyl, aryl, and vinyl substituents. The use of organozinc reagents, which can be prepared from a variety of precursors, adds to the versatility of this method. beilstein-journals.org

| Organic Halide | Organozinc Reagent | Catalyst | Key Application | Reference |

|---|---|---|---|---|

| Aryl Chlorides | Arylzinc reagent | Pd(P(t-Bu)3)2 | Synthesis of hindered biaryls | nih.gov |

| Unactivated Alkyl Halides | Alkyl/Aryl/Alkenylzinc halides | Pd2(dba)3/PCyp3 | Coupling of unactivated alkyl electrophiles | organic-chemistry.org |

| 2,5-Dibromo-1,4-dimethoxybenzene | Alkylzinc | Palladium catalyst | Synthesis of symmetrical 2,5-disubstituted benzoquinones | nih.gov |

Scope and Limitations of Other Transition Metal-Catalyzed Cross-Couplings

While the Suzuki, Stille, Sonogashira, and Negishi reactions are the most prominent, other transition metal-catalyzed cross-couplings can also be applied to this compound. eie.gr These include reactions like the Heck coupling, which involves the reaction of an aryl halide with an alkene. mdpi.com The choice of catalyst, often palladium-based, and reaction conditions are crucial for the success of these transformations. acs.org The scope of these reactions with this compound is an area of ongoing research, with the potential to unlock new synthetic pathways to novel pyridine derivatives. Limitations may arise from substrate-specific issues, such as steric hindrance or the presence of incompatible functional groups.

Nucleophilic Aromatic Substitution Reactions on the Pyridine Ring

Nucleophilic aromatic substitution (SNA) is a fundamental reaction class for pyridine compounds. In this reaction, a nucleophile replaces a leaving group on the aromatic ring. For this compound, the bromine atoms can act as leaving groups.

The generally accepted mechanism for SNA on activated aryl halides involves a two-step addition-elimination process. libretexts.org The nucleophile attacks the carbon atom bearing the leaving group, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The aromaticity of the ring is temporarily lost in this step. In the second step, the leaving group is expelled, and the aromaticity of the pyridine ring is restored. libretexts.org The rate of this reaction is influenced by the nature of the nucleophile and the presence of electron-withdrawing groups on the aromatic ring, which can stabilize the intermediate carbanion. pressbooks.pubiscnagpur.ac.in While the ethoxy group at the 3-position is electron-donating, the electronegativity of the nitrogen atom in the pyridine ring and the inductive effect of the bromine atoms can influence the ring's susceptibility to nucleophilic attack. In some cases, directed nucleophilic aromatic substitution can occur, where a directing group on the substrate controls the regioselectivity of the reaction. rsc.org

Electrophilic Aromatic Substitution Reactions: Conditions and Positional Selectivity

The pyridine ring is inherently electron-deficient, making it significantly less reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609). uomustansiriyah.edu.iq This deactivation is most pronounced at the C2, C4, and C6 positions due to the electron-withdrawing effect of the nitrogen atom. Consequently, EAS reactions on pyridine derivatives, including this compound, typically require harsh conditions, such as high temperatures and strongly acidic media. uomustansiriyah.edu.iq

The regiochemical outcome of EAS on this compound is governed by the directing effects of the existing substituents. The C3-ethoxy group is an activating, ortho-, para-directing group, while the C2 and C5 bromine atoms are deactivating, yet also ortho-, para-directing. The methoxy (B1213986) group in the analogous 2,6-dibromo-4-methoxypyridine (B39753) is known to direct electrophilic attack to the 3- and 5-positions. For this compound, the open C4 and C6 positions are the potential sites for substitution.

C4-Position: This position is ortho to the activating ethoxy group and the deactivating C5-bromo group. It is also meta to the deactivating C2-bromo group. The activating effect of the ethoxy group would strongly favor substitution at this site.

C6-Position: This position is para to the activating ethoxy group but is strongly deactivated by its proximity to the ring nitrogen (ortho).

Given these competing influences, electrophilic substitution, while challenging, is most likely to occur at the C4 position, which is activated by the C3-ethoxy group. Reactions like nitration or halogenation would necessitate vigorous conditions, potentially using reagents like fuming nitric acid in concentrated sulfuric acid. uomustansiriyah.edu.iqscirp.org

Table 1: Predicted Positional Selectivity in Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Directing Influence on EAS |

| Pyridine N | 1 | Electron-withdrawing, Deactivating | Meta-directing (to C3, C5) |

| Bromo | 2 | Electron-withdrawing, Deactivating | Ortho-, Para-directing (to C3, C6) |

| Ethoxy | 3 | Electron-donating, Activating | Ortho-, Para-directing (to C2, C4, C6) |

| Bromo | 5 | Electron-withdrawing, Deactivating | Ortho-, Para-directing (to C4, C6) |

Regioselective Lithiation and Magnesiation for Subsequent Electrophilic Quenches

Metal-halogen exchange and directed ortho-metalation are powerful strategies for the regioselective functionalization of pyridines. The reactivity of this compound in these reactions is dictated by the choice of the organometallic reagent and the reaction conditions.

Regioselective Lithiation: The treatment of substituted halopyridines with organolithium reagents can lead to either deprotonation (lithiation) or halogen-metal exchange.

Directed Ortho-Lithiation: The C3-ethoxy group can act as a directed metalation group (DMG). In analogous systems like 3-chloro-2-ethoxypyridine, treatment with n-butyllithium (n-BuLi) results in regioselective lithiation at the C4 position. nih.gov A similar outcome is anticipated for this compound, particularly with bases like lithium diisopropylamide (LDA), which preferentially deprotonate the most acidic proton ortho to the directing group.

Halogen-Lithium Exchange: Alternatively, reaction with n-BuLi can induce halogen-lithium exchange. In 2,5-dibromopyridine (B19318), this exchange occurs selectively at the C5 position when treated with one equivalent of n-BuLi at low temperatures (-100 °C). researchgate.net This selectivity is attributed to the greater thermodynamic stability of the resulting 5-lithiated species. A similar C5-lithiation via Br/Li exchange is a probable pathway for this compound. Complications such as "halogen dance" reactions, where the initial organometallic species rearranges to a more stable isomer, can also occur. researchgate.net

Regioselective Magnesiation: Grignard reagents and magnesium-ate complexes offer an alternative route for metalation, often with different regioselectivity compared to lithiation. For 2,5-dibromopyridine, regioselective Br/Mg exchange can be finely tuned. Reaction with sBu₂Mg·2LiOR in toluene (B28343) leads to exchange at the C2 position, while the addition of a Lewis donor additive like PMDETA switches the selectivity to the C5 position. researchgate.netnih.gov This tunable selectivity is a powerful tool. For this compound, treatment with reagents like isopropylmagnesium chloride would likely result in Br/Mg exchange at either the C2 or C5 position, depending on the precise conditions. arkat-usa.org

Electrophilic Quenches: Once the regioselectively metalated pyridine intermediate is formed, it can be trapped with a variety of electrophiles to introduce new functional groups. znaturforsch.com Common electrophilic quenches include:

Formylation: Using N,N-dimethylformamide (DMF) to introduce a -CHO group. arkat-usa.orgznaturforsch.com

Carboxylation: Using carbon dioxide (CO₂) to form a carboxylic acid.

Hydroxymethylation: Using an aldehyde like formaldehyde.

Alkylation/Arylation: Using alkyl halides or other electrophiles.

Iodination/Bromination: Using I₂ or a bromine source like 1,2-dibromo-1,1,2,2-tetrachloroethane. arkat-usa.org

Table 2: Potential Regioselective Metalation and Electrophilic Quench Reactions

| Reagent/Conditions | Probable Site of Metalation | Rationale | Example Electrophilic Quench | Resulting Functional Group |

| LDA, THF, -78 °C | C4 | Directed ortho-metalation by C3-OEt | DMF | C4-CHO |

| n-BuLi, THF, -100 °C | C5 | Halogen-lithium exchange (thermodynamically favored) researchgate.net | CO₂ | C5-COOH |

| iPrMgCl·LiCl | C2 or C5 | Halogen-magnesium exchange arkat-usa.org | Aldehyde (R-CHO) | C2/C5-CH(OH)R |

| sBu₂Mg·2LiOR + PMDETA | C5 | Additive-controlled halogen-magnesium exchange researchgate.netnih.gov | Allyl Bromide | C5-Allyl |

Functional Group Interconversions of Halogen and Ether Moieties

The bromine and ethoxy substituents on the pyridine ring are not merely passive directors but are themselves active participants in chemical transformations, allowing for extensive functional group interconversions (FGI). imperial.ac.uksolubilityofthings.com

Interconversions of Halogen Moieties: The two bromine atoms serve as versatile handles for introducing further complexity.

Cross-Coupling Reactions: The C-Br bonds are ideal for participating in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura (with boronic acids), Stille (with organostannanes), Heck (with alkenes), and Sonogashira (with terminal alkynes) couplings. ambeed.comchemicalbook.in These reactions allow for the formation of new C-C, C-N, or C-O bonds at the C2 and C5 positions.

Halogen Exchange: As seen in related bromo-ethoxypyridines, heating with aqueous hydrochloric acid can lead to the substitution of bromine with chlorine. For example, 2-bromo-3-ethoxypyridine (B1278560) is converted to 2-chloro-3-hydroxypyridine (B146414) under these conditions. scispace.com

Interconversions of the Ether Moiety: The ethoxy group can be readily converted into other functionalities.

Ether Cleavage: The most common transformation is the cleavage of the ethyl ether to a hydroxyl group, forming the corresponding pyridinol (or pyridone tautomer). This is typically achieved by treatment with strong protic acids like HBr or HCl at elevated temperatures, or with Lewis acids such as boron tribromide (BBr₃). scispace.com Studies on 5-bromo-3-ethoxypyridine confirm that heating with aqueous HCl effectively replaces the ethoxy group with a hydroxyl group without affecting the bromine atom. scispace.com

Table 3: Examples of Functional Group Interconversion Reactions

| Moiety | Reagent(s) | Transformation | Product Type | Citation |

| Bromo (C2 or C5) | R-B(OH)₂, Pd catalyst, Base | Suzuki Coupling | Aryl/Alkyl-substituted pyridine | |

| Bromo (C2 or C5) | Terminal alkyne, Pd/Cu catalyst, Base | Sonogashira Coupling | Alkynyl-substituted pyridine | ambeed.com |

| Bromo (C2) | aq. HCl, heat | Halogen Exchange (and Ether Cleavage) | 2-Chloro-3-hydroxypyridine | scispace.com |

| Ethoxy (C3) | aq. HCl, heat | Ether Cleavage | 3-Hydroxypyridine derivative | scispace.com |

| Ethoxy (C3) | BBr₃ | Ether Cleavage | 3-Hydroxypyridine derivative |

Applications of 2,5 Dibromo 3 Ethoxypyridine in Advanced Organic Synthesis

Role as a Versatile Synthetic Building Block for Molecular Complexity

The strategic placement of two bromine atoms on the pyridine (B92270) ring of 2,5-Dibromo-3-ethoxypyridine makes it an exceptionally versatile building block for constructing intricate molecular structures. arkat-usa.org These bromine atoms can be selectively addressed in various cross-coupling reactions, such as Suzuki, Stille, and Negishi reactions, allowing for the sequential introduction of different substituents. researchgate.net This stepwise functionalization provides a high degree of control over the final molecular architecture, enabling the synthesis of complex, highly substituted pyridine derivatives. arkat-usa.org

The ethoxy group at the 3-position influences the reactivity of the pyridine ring, directing metallation and facilitating certain synthetic transformations. arkat-usa.org This inherent reactivity, combined with the differential reactivity of the two bromine atoms, allows for the regioselective synthesis of a diverse range of compounds. arkat-usa.org Researchers have leveraged these features to access novel molecular scaffolds that are otherwise difficult to synthesize. The ability to construct complex molecules from this relatively simple starting material underscores its importance as a foundational component in modern organic synthesis. nih.govcymitquimica.com

Utility in the Synthesis of Pharmaceutical Intermediates

The pyridine nucleus is a common motif in many biologically active compounds and pharmaceuticals. lookchem.comnih.gov Consequently, substituted pyridines like this compound serve as crucial intermediates in the development of new therapeutic agents. lookchem.comnih.gov The ability to functionalize the pyridine ring at multiple positions allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical for drug efficacy.

The versatility of this compound in cross-coupling reactions enables the introduction of various pharmacophores and structural motifs necessary for biological activity. For instance, it can be used to construct the core structures of compounds being investigated for a range of therapeutic areas. The synthesis of complex pyridine-containing molecules is often a key step in the discovery and development of new drugs. nih.gov

Contributions to Agrochemistry and the Development of Crop Protection Agents

The development of novel and effective crop protection agents is a critical area of chemical research. essentialchemicalindustry.orgnih.govnih.gov Pyridine-based compounds have a long history of use in agriculture as herbicides, insecticides, and fungicides. nih.govebsco.com this compound provides a valuable scaffold for the synthesis of new agrochemicals. ijpsonline.com

By utilizing the reactivity of the bromine atoms, chemists can introduce a variety of functional groups to create molecules with specific biological activities against target pests or weeds. chemimpex.com The ethoxy group can also play a role in modulating the compound's uptake, translocation, and mode of action within the plant or target organism. The ability to systematically modify the structure of the pyridine core allows for the optimization of efficacy and the development of more environmentally benign crop protection solutions. nih.gov

Integration into Materials Science and Electronic Applications

The unique electronic properties of substituted pyridines have led to their incorporation into advanced materials for various electronic applications. arkat-usa.org this compound serves as a key building block in the synthesis of functional organic materials.

Precursor for Conjugated Polymers and Oligomers

Conjugated polymers and oligomers are a class of organic materials with interesting electronic and optical properties, making them suitable for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs). researchgate.netacs.orgucm.es The di-bromo functionality of this compound makes it an ideal monomer for polymerization reactions, particularly through catalyst-transfer polycondensation (CTP). researchgate.netacs.org

This method allows for the synthesis of well-defined poly(pyridine-2,5-diyl)s. acs.org The ethoxy substituent can influence the solubility and processing of the resulting polymers, while the nitrogen atom in the pyridine ring imparts n-type (electron-accepting) characteristics to the material. acs.org By copolymerizing this monomer with other electron-rich monomers, the electronic properties of the resulting polymer can be tuned for specific device applications. researchgate.net The synthesis of such polymers from monomers like 5,5'-dibromo-3,3'-difluoro-2,2'-bithiophene (B12098016) highlights the importance of di-bromo-heterocyclic building blocks in this field. ossila.com

Building Block for Liquid Crystalline Compounds

Liquid crystals are materials that exhibit properties between those of a conventional liquid and a solid crystal. arkat-usa.org Pyridine-containing molecules have been shown to exhibit liquid crystalline behavior. rsc.org The rigid, planar structure of the pyridine ring in derivatives of this compound can be incorporated into larger molecules designed to have mesogenic properties. arkat-usa.orggoogle.com

Synthesis of Pyridine-Fused Heterocyclic Systems and Analogs

Pyridine-fused heterocyclic systems are an important class of compounds with diverse biological and material properties. ias.ac.in The strategic placement of reactive handles in this compound allows it to be used as a precursor for the construction of these more complex, polycyclic structures. ijpsonline.com

Through intramolecular cyclization reactions or multi-step synthetic sequences, the pyridine ring of this compound can be annulated with other heterocyclic or carbocyclic rings. For example, by carefully choosing the substituents introduced at the bromo positions, subsequent reactions can be orchestrated to form fused systems such as furopyridines, thienopyridines, or other nitrogen-containing polycycles. ias.ac.in These fused systems often exhibit unique electronic and steric properties, making them attractive targets for drug discovery and materials science. ijpsonline.comias.ac.in

Advanced Spectroscopic Characterization and Computational Chemistry Studies

Spectroscopic Analysis Techniques

Spectroscopic techniques are fundamental tools for elucidating the structure and properties of molecules. Each method probes different aspects of the molecular structure, providing complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the structure of organic molecules in solution. nih.govacs.org By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the connectivity and chemical environment of atoms can be established. sigmaaldrich.comdntb.gov.ua

¹H NMR: For 2,5-Dibromo-3-ethoxypyridine, the proton spectrum is expected to show distinct signals for the ethoxy group and the two aromatic protons on the pyridine (B92270) ring.

The ethoxy group would present as a triplet (for the -CH₃) and a quartet (for the -OCH₂-), characteristic of an ethyl group.

The two protons on the pyridine ring (at positions 4 and 6) would appear as doublets, with their chemical shifts influenced by the electron-withdrawing bromine atoms and the electron-donating ethoxy group. Their exact positions would require experimental determination or high-level computational prediction. hmdb.cahmdb.ca

¹³C NMR: The carbon spectrum would provide information on all unique carbon environments within the molecule.

Seven distinct signals would be expected: five for the pyridine ring carbons and two for the ethoxy group carbons.

The carbons bonded to bromine (C2 and C5) would be significantly downfield. The chemical shifts of the other ring carbons (C3, C4, C6) and the ethoxy carbons would be indicative of their specific electronic environments. dntb.gov.uamdpi.com

Predicted ¹H and ¹³C NMR Data: While no experimental spectra are available, predictive models can estimate the chemical shifts. The following table represents a hypothetical dataset based on common solvent environments like CDCl₃.

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Pyridine H-4 | ~7.8-8.0 (d) | ~140-142 |

| Pyridine H-6 | ~8.1-8.3 (d) | ~148-150 |

| -OCH₂CH₃ | ~4.1-4.3 (q) | ~65-67 |

| -OCH₂CH₃ | ~1.4-1.6 (t) | ~14-16 |

| Pyridine C-2 | - | ~115-117 |

| Pyridine C-3 | - | ~155-157 |

| Pyridine C-5 | - | ~118-120 |

| Note: This table is for illustrative purposes and is not based on published experimental data. |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. chemimpex.com An IR-active vibration must cause a change in the molecule's dipole moment, while a Raman-active vibration must induce a change in its polarizability. anu.edu.ausigmaaldrich.com

For this compound, the spectra would be characterized by:

C-H stretching vibrations from the ethoxy group and the aromatic ring, typically appearing around 2850-3100 cm⁻¹.

C-O stretching vibrations of the ether linkage, expected in the 1200-1000 cm⁻¹ region.

Pyridine ring stretching vibrations , which are characteristic of the aromatic system and usually appear in the 1600-1400 cm⁻¹ range.

C-Br stretching vibrations , which would be found at lower frequencies, typically below 700 cm⁻¹.

Analysis of the IR and Raman spectra of related compounds like 2,5-dibromopyridine (B19318) provides a reference for the expected vibrational frequencies. nih.govbldpharm.com

Expected Vibrational Frequencies:

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique (IR/Raman) |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3150 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 3000 | IR, Raman |

| C=N, C=C Ring Stretch | 1400 - 1600 | IR, Raman |

| C-O-C Asymmetric Stretch | 1200 - 1275 | Strong in IR |

| C-O-C Symmetric Stretch | 1000 - 1075 | Strong in Raman |

| C-Br Stretch | 500 - 700 | IR, Raman |

Note: This table is for illustrative purposes and is not based on published experimental data.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The absorption maxima (λ_max) are characteristic of the electronic structure of the molecule, particularly the extent of conjugation. epa.gov

For this compound, electronic transitions would primarily involve the π-electrons of the pyridine ring. The presence of the ethoxy group (an auxochrome) and the bromine atoms would be expected to shift the absorption wavelengths compared to unsubstituted pyridine. The primary transitions would likely be π → π* transitions, characteristic of aromatic systems.

X-ray Crystallography for Solid-State Structural Determination

No published crystal structure for this compound has been found in open crystallographic databases. biosynth.com If a suitable single crystal were obtained, X-ray diffraction analysis would yield precise data, including:

Unit Cell Dimensions: The lengths of the a, b, and c axes and the angles α, β, and γ that define the repeating unit of the crystal.

Space Group: The symmetry elements present in the crystal lattice.

Atomic Coordinates: The precise x, y, and z coordinates of each atom in the molecule.

Intermolecular Interactions: Details on how molecules pack together, including potential halogen bonding or other non-covalent interactions.

Density Functional Theory (DFT) Investigations

In the absence of experimental data, Density Functional Theory (DFT) serves as a powerful computational tool to predict molecular properties. bohrium.comias.ac.in DFT calculations can provide insights into the electronic structure, reactivity, and spectroscopic properties of molecules like this compound. fairfield.edursc.org

Elucidation of Electronic Structure and Reactivity Descriptors (e.g., HOMO/LUMO Energies, Molecular Electrostatic Potential)

DFT calculations can determine key electronic properties that govern a molecule's reactivity. google.com

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). google.com The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. google.com For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and ethoxy group, while the LUMO may have significant contributions from the C-Br antibonding orbitals.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface of a molecule. bldpharm.comchemscene.com It reveals regions that are electron-rich (negative potential, typically colored red), which are susceptible to electrophilic attack, and electron-poor regions (positive potential, typically colored blue), which are prone to nucleophilic attack. fairfield.edu In this compound, the nitrogen atom's lone pair would represent a region of strong negative potential, making it a primary site for protonation or coordination to Lewis acids. The areas around the hydrogen atoms would be positive, and the bromine atoms might exhibit a region of positive potential known as a σ-hole, which can participate in halogen bonding. sigmaaldrich.com

Prediction and Interpretation of Vibrational and Electronic Spectra

The vibrational and electronic spectral properties of this compound can be comprehensively investigated using computational quantum mechanical models. tandfonline.com Density Functional Theory (DFT) is a powerful method for this purpose, with hybrid functionals like B3LYP combined with extensive basis sets such as 6-311++G(d,p) providing a balance of accuracy and computational efficiency. tandfonline.commdpi.com Such calculations allow for the prediction of harmonic vibrational frequencies, which correlate to experimental data from Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy. researchgate.net

The process involves optimizing the molecular geometry of the compound to its lowest energy state. Following optimization, vibrational frequency calculations are performed. The resulting theoretical spectra can be compared with experimental data, and any discrepancies are often reconciled by applying a scaling factor to the calculated frequencies. researchgate.net A detailed assignment of the fundamental vibrational modes is achieved through Potential Energy Distribution (PED) analysis, which describes the contribution of individual internal coordinates to each normal mode. researchgate.net

For this compound, characteristic vibrations would include C-Br stretching modes, pyridine ring breathing and deformation modes, and vibrations associated with the ethoxy group (C-O-C stretching, CH3 and CH2 stretching and bending modes). tandfonline.com

Electronic spectra, corresponding to electron transitions between molecular orbitals, are predicted using Time-Dependent DFT (TD-DFT). mdpi.com These calculations yield the wavelengths of maximum absorption (λmax), oscillator strengths, and the nature of the electronic transitions, typically from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) or other frontier orbitals. mdpi.com

Table 1: Representative Theoretical Vibrational Frequencies for this compound (Note: This data is illustrative, based on DFT calculations for analogous substituted pyridines.)

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Description |

| ν(C-H) aromatic | 3100-3050 | Aromatic C-H stretching |

| νas(CH3) | ~2980 | Asymmetric C-H stretching of methyl group |

| νs(CH3) | ~2875 | Symmetric C-H stretching of methyl group |

| Pyridine Ring | 1600-1400 | Ring stretching and deformation modes |

| ν(C-O-C) | 1250-1050 | Ether C-O-C stretching |

| ν(C-Br) | 700-550 | Carbon-Bromine stretching |

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry provides critical insights into the reaction mechanisms involving this compound, particularly in commercially important reactions like palladium-catalyzed cross-coupling. The regioselectivity and reaction rate of such processes are often determined by the oxidative addition step, which is highly sensitive to the electronic structure of the halopyridine substrate. chemrxiv.org

For a substrate like this compound, which has two potential reactive sites (the C-Br bonds at C2 and C5) and an electron-donating group (EDG) at the C3 position, the reaction pathway is controlled by Frontier Molecular Orbital (FMO) symmetry. chemrxiv.orgchemrxiv.org The ethoxy group at C3 significantly influences the energy and shape of the LUMO.

Computational studies on similar 2-halo-3-EDG-pyridines reveal two primary mechanisms for oxidative addition to a Pd(0) center:

Nucleophilic Displacement Mechanism: This pathway is favored for 3-EDG derivatives. The EDG increases the LUMO orbital coefficient at the reactive C2 position and creates antibonding symmetry along the C2=N bond. This electronic configuration is well-matched for a nucleophilic attack by the palladium catalyst. chemrxiv.orgchemrxiv.org

3-Centered Insertion Mechanism: This mechanism is more common for isomers where the EDG is at the C5 position. In these cases, the LUMO has a node near the reactive carbon, making a direct nucleophilic attack less favorable. chemrxiv.orgchemrxiv.org

For this compound, the 3-ethoxy group is expected to direct reactivity towards the C2-Br bond via the nucleophilic displacement mechanism. chemrxiv.org DFT calculations can model the transition states for both possible pathways (reaction at C2 vs. C5), determining their respective activation energies (ΔG‡) to predict the major product. These models reveal key geometric parameters of the transition state, such as Pd-C and Pd-N bond lengths and C-Pd-Br angles, which differ significantly between the two mechanisms. chemrxiv.org

Table 2: Illustrative Computational Parameters for Oxidative Addition Mechanisms (Note: This data is representative, based on published studies of 2-chloro-5-bromo-3-alkoxy-pyridines.)

| Parameter | Nucleophilic Displacement (at C2) | 3-Centered Insertion (at C5) |

| Predicted Selectivity | Major Pathway | Minor Pathway |

| Relative ΔG‡ (kcal/mol) | Lower | Higher |

| LUMO Coefficient at Reactive Carbon | High | Low |

| Transition State Pd-N distance (Å) | Shorter (~2.2 Å) | Longer (~2.8 Å) |

| Transition State C-Pd-Br angle | More Obtuse | More Acute |

Theoretical Evaluation of Nonlinear Optical (NLO) Properties

Organic molecules with large delocalized π-electron systems and significant charge asymmetry can exhibit strong nonlinear optical (NLO) responses, making them valuable for applications in optoelectronics and photonics. nih.govrsc.org The NLO properties of this compound can be evaluated theoretically using quantum chemical calculations.

The key parameters that quantify a molecule's NLO response are the mean polarizability (α), the anisotropy of polarizability (Δα), and the first-order hyperpolarizability (β). mdpi.com These properties can be calculated using DFT methods, often with functionals like B3LYP or M06-2X and extended basis sets that include diffuse and polarization functions (e.g., 6-311++G(d,p)) to accurately describe electron distribution. bohrium.comipme.ru

The structure of this compound contains both electron-donating (ethoxy group) and electron-withdrawing/π-deficient components (the pyridine ring and bromine atoms), which can create an intramolecular charge-transfer (ICT) character essential for NLO activity. nih.gov The magnitude of the hyperpolarizability (β) is a direct measure of the second-order NLO response. A high β value suggests the material could be effective for applications like second-harmonic generation (SHG). mdpi.com

Computational analysis involves calculating the dipole moment (μ) and the polarizability and hyperpolarizability tensors. The total (or static) first hyperpolarizability is often compared to that of a standard reference material like urea (B33335) to gauge its potential. researchgate.net

Table 3: Representative Theoretical NLO Properties for this compound (Note: This data is illustrative, based on DFT calculations for analogous substituted pyridines.)

| Property | Symbol | Representative Calculated Value | Unit |

| Dipole Moment | μ | 2.5 - 4.0 | Debye |

| Mean Polarizability | ⟨α⟩ | ~150 - 200 | a.u. (bohr³) |

| First Hyperpolarizability | β_total | > 200 x 10⁻³⁰ | esu |

These theoretical evaluations are crucial for the rational design of new NLO materials, allowing for the screening of candidate molecules and the prediction of structure-property relationships before undertaking complex synthesis and experimental characterization. ipme.ru

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2,5-Dibromo-3-ethoxypyridine, and what factors influence reaction efficiency?

- Methodological Answer : The compound can be synthesized via sequential bromination and alkoxylation. For example, bromination of 3-ethoxypyridine using bromine or N-bromosuccinimide (NBS) under controlled conditions (e.g., in acetic acid at 60°C) achieves selective substitution at the 2- and 5-positions. Ethoxylation is typically performed using sodium ethoxide or via nucleophilic aromatic substitution. Reaction efficiency depends on solvent polarity, temperature, and catalyst selection. Byproducts such as over-brominated derivatives or incomplete substitution may arise if stoichiometry is miscalculated .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

- Methodological Answer :

- NMR : H NMR will show a singlet for the ethoxy group’s methyl protons (~1.3–1.5 ppm) and aromatic protons in the pyridine ring (7.0–8.5 ppm). C NMR will confirm the ethoxy carbon (~60–70 ppm) and aromatic carbons.

- Mass Spectrometry : ESI-MS or EI-MS should display molecular ion peaks at m/z = 292 (for CHBrNO) with isotopic patterns characteristic of bromine.

- IR : Stretching vibrations for C-Br (~550–650 cm) and C-O (~1250 cm) bonds are critical.

Cross-referencing with authoritative databases like NIST (e.g., similar compounds in ) ensures accuracy .

Advanced Research Questions

Q. How can researchers address challenges in regioselectivity during the bromination of 3-ethoxypyridine derivatives?

- Methodological Answer : Regioselectivity is influenced by electronic and steric factors. Computational modeling (e.g., DFT calculations) can predict reactive sites by analyzing electron density maps. Experimentally, using directing groups or Lewis acids (e.g., FeBr) can enhance selectivity. For instance, bromination in polar aprotic solvents (e.g., DMF) at lower temperatures may favor 2,5-substitution over 3,5-products. Monitoring reaction progress via TLC or in-situ FTIR helps optimize conditions .

Q. What computational methods are recommended to predict the reactivity and stability of this compound in different solvents?

- Methodological Answer :

- Solvent Effects : Use COSMO-RS or DFT-based solvation models to calculate solvation free energy and polarity effects.

- Reactivity : Transition state analysis (e.g., using Gaussian or ORCA) can model nucleophilic substitution pathways.

- Stability : Molecular dynamics simulations assess conformational stability under varying pH and temperature. PubChem’s computed properties () provide baseline data for validation .

Q. How should researchers resolve discrepancies in reported melting points or NMR data for this compound across studies?

- Methodological Answer :

- Calibration : Ensure instruments are calibrated against standard references (e.g., NIST-certified materials).

- Sample Purity : Use HPLC or GC-MS to verify purity (>95%). Impurities like residual solvents or isomers (e.g., 2,6-dibromo derivatives) skew results.

- Collaborative Validation : Cross-check data with independent labs or databases (e.g., EPA DSSTox in ) .

Safety and Handling

Q. What are the primary safety considerations when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions.

- First Aid : For skin contact, wash immediately with water; if inhaled, move to fresh air (aligns with protocols in ).

- Waste Disposal : Neutralize brominated waste with sodium thiosulfate before disposal. Document handling procedures per OSHA guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.